Product packaging for 4-Flavanol(Cat. No.:CAS No. 487-25-2)

4-Flavanol

Cat. No.: B1583606
CAS No.: 487-25-2
M. Wt: 226.27 g/mol
InChI Key: YTMFRMLVZQOBDR-UHFFFAOYSA-N
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Description

Nomenclature and Classification of Flavanols within the Flavonoid Family

Flavanols, as a subgroup of flavonoids, are characterized by the absence of a double bond between carbon atoms C-2 and C-3 in the C ring, and they possess a hydroxyl group typically located at C-3 or C-4. mdpi.com The basic skeleton of flavanols is derived from flavan (B184786) (2-phenyl-3,4-dihydro-2H-1-benzopyran). qmul.ac.ukiupac.org

The classification of flavanols into distinct subclasses is based primarily on the position and number of hydroxyl groups on the C ring. Four main types of flavanols have been identified in nature: flavan-3-ols, flavan-4-ols, isoflavan-4-ols, and flavan-3,4-diols. mdpi.comnih.govnih.govresearchgate.netmedicalnewstoday.com

The key structural feature distinguishing flavan-4-ols from other flavanol subclasses is the presence of a hydroxyl group at the C-4 position of the heterocyclic C ring. wikipedia.org In contrast:

Flavan-3-ols possess a hydroxyl group at the C-3 position. mdpi.comnih.gov This is the most common subclass of flavanols and includes well-known compounds like catechin (B1668976) and epicatechin. mdpi.comcore.ac.uk

Isoflavan-4-ols are structural isomers of flavan-4-ols, where the B ring is attached to the C-3 position of the C ring, and they also have a hydroxyl group at C-4. ebi.ac.ukafricaresearchconnects.comnih.govrsc.org

Flavan-3,4-diols (also known as leucoanthocyanidins) have hydroxyl groups at both the C-3 and C-4 positions of the C ring. qmul.ac.ukiupac.org These compounds are recognized as colorless precursors that can polymerize to form red phlobaphene pigments or proanthocyanidins (B150500). wikipedia.orgresearchgate.netresearchgate.net

The differences in the position and number of hydroxyl groups, as well as the attachment point of the B ring in the case of isoflavan-4-ols, lead to variations in the chemical properties, reactivity, and biological activities observed among these flavanol subclasses.

Here is a table summarizing the key structural distinctions:

Flavanol SubclassHydroxyl Group Position(s) on C RingB Ring Attachment to C RingExample Compounds
Flavan-3-olsC-3C-2Catechin, Epicatechin
Flavan-4-olsC-4C-2Flavan-4-ol, Apiforol, Luteoforol
Isoflavan-4-olsC-4C-3Ambanol, cis-Isoflavan-4-ol
Flavan-3,4-diolsC-3 and C-4C-2Leukoanthocyanidins

Significance of 4-Flavanol in Natural Product Chemistry and Bioscience

This compound and its derivatives play roles in natural product chemistry and bioscience, although they are generally less abundant and studied than flavan-3-ols. Flavan-4-ols are known to occur in certain plants, such as sorghum, where they serve as colorless precursor compounds that polymerize to form red phlobaphene pigments. wikipedia.org Glycosides of flavan-4-ols have also been isolated from natural sources like the rhizomes of Abacopteris penangiana. wikipedia.org

In the broader context of flavonoids, which include flavan-4-ols, these compounds are integral plant secondary metabolites involved in various physiological functions. wikipedia.orgmdpi.com They contribute to plant defense mechanisms against pests and diseases, act as UV filters, and play a role in pigmentation, particularly in flowers, attracting pollinators. wikipedia.orgebsco.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B1583606 4-Flavanol CAS No. 487-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMFRMLVZQOBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964098
Record name 4-Hydroxyflavan
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-25-2
Record name 4-Hydroxyflavan
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Record name 2-Phenyl-4-chromanol
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Record name 4-Flavanol
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Record name 4-Hydroxyflavan
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Synthetic Methodologies for 4 Flavanol and Its Analogues

Laboratory Synthesis Routes for Flavan-4-ols

Laboratory synthesis of flavan-4-ols primarily involves the manipulation of related flavonoid structures, with key routes focusing on the reduction of flavanones and the cyclization of 2'-hydroxychalcones. Stereoselective synthesis is a significant area of research within this field, aiming to produce enantiomerically pure flavan-4-ols due to the presence of stereogenic centers, particularly at the C-2 and C-4 positions.

One traditional and widely used approach for synthesizing flavan-4-ols is the chemical reduction of naturally abundant flavanones researchgate.netuniovi.esmdpi.comnih.gov. This method leverages the readily available flavanone (B1672756) scaffold to introduce the hydroxyl group at the C-4 position. The stereochemistry of the resulting flavan-4-ol (cis or trans) can often be influenced by the choice of reducing agent and reaction conditions researchgate.netmdpi.com.

Another established route involves the cyclization of 2'-hydroxychalcones researchgate.netnih.gov. 2'-Hydroxychalcones, which can be synthesized through the Claisen-Schmidt reaction between 2'-hydroxyacetophenones and aromatic aldehydes, undergo intramolecular cyclization to form the flavanone ring system, which can then be further transformed into flavan-4-ols researchgate.netnih.gov.

Stereoselective synthesis of flavan-4-ols is gaining prominence to obtain compounds with defined configurations and potentially enhanced biological properties researchgate.netuniovi.esnih.gov. Asymmetric transfer hydrogenation and biocatalytic methods utilizing lipases are among the strategies explored for achieving stereocontrol during the synthesis researchgate.netuniovi.esmdpi.comnih.govnih.gov.

Synthetic Precursors and Reaction Conditions

The primary synthetic precursors for laboratory synthesis of flavan-4-ols include flavanones and 2'-hydroxychalcones researchgate.netuniovi.esmdpi.comnih.govresearchgate.netnih.gov.

Flavanones, often prepared by the aldol (B89426) condensation of substituted benzaldehydes with 2'-hydroxyacetophenone (B8834) in basic media, serve as direct precursors for reduction to flavan-4-ols researchgate.netuniovi.esmdpi.com. The reduction of flavanones to flavan-4-ols can be achieved using various reducing agents. For instance, the synthesis of cis-flavan-4-ols with high selectivity has been reported using LiAlH4 in anhydrous THF at low temperatures, such as -78 °C mdpi.com. Alternative reducing agents like NiCl2/NaBH4 have also been employed, demonstrating control over selectivity researchgate.net.

2'-Hydroxychalcones are synthesized through the Claisen-Schmidt reaction, a base- or acid-catalyzed condensation between a 2'-hydroxyacetophenone and an aromatic aldehyde researchgate.netnih.gov. These chalcones can then be cyclized to form flavanones, which are subsequently reduced to flavan-4-ols.

Stereoselective synthesis often involves specific catalysts and conditions. Biocatalytic approaches, for example, have utilized lipases such as AK lipase (B570770) from Pseudomonas fluorescens in the presence of vinyl acetate (B1210297) as both acyl donor and solvent under mild conditions (e.g., 30 °C) to achieve highly asymmetric transformations and obtain enantiomerically enriched flavan-4-ols researchgate.netuniovi.esmdpi.com. The Mitsunobu reaction has also been employed in a sequence involving carbonyl reduction, Mitsunobu inversion, and deprotection to transform flavanones into trans-flavan-4-ols researchgate.netmdpi.com.

Table 1 summarizes some representative synthetic routes and conditions for flavan-4-ols.

PrecursorReagent/CatalystConditionsProduct StereochemistryYield (%)Reference
FlavanoneLiAlH4Anhydrous THF, -78 °C, 12 hcis-Flavan-4-ol90-96 mdpi.com
FlavanoneNiCl2/NaBH4-cis-Flavan-4-olTotal selectivity researchgate.net
Racemic Flavan-4-olAK lipase, Vinyl acetate30 °C, 250 rpmEnantiopure trans-Flavan-4-ol- researchgate.netuniovi.esmdpi.com
2'-HydroxychalconeCyclization followed by reductionAcidic or basic conditionsFlavanone, then Flavan-4-ol- researchgate.netnih.gov
FlavanoneReduction-Mitsunobu-DeprotectionVarious reagents and conditionstrans-Flavan-4-ol- researchgate.netmdpi.com

Chemical Derivatization Strategies for Enhancing Flavanol Activity

Chemical derivatization of flavonoids, including flavan-4-ols, is a significant strategy employed to enhance their biological activity, improve physicochemical properties such as solubility, stability, and lipophilicity, and facilitate targeted delivery mdpi.comnih.gov. Structural modifications involve introducing new functional groups or creating hybrid molecules mdpi.com. Common derivatization approaches include functionalization of the phenyl rings, O-alkylation, O-acylation, and modification of hydroxyl groups nih.gov. Glycosylation is another key modification that can enhance the bioactivity and bioavailability of natural products mdpi.com.

Synthesis of 4-Dimethylamino Flavanol Derivatives

The synthesis of flavonoid derivatives incorporating a dimethylamino group has been explored, often with the aim of enhancing biological activity researchgate.netsioc-journal.cnnih.govasianjpr.comebi.ac.uknih.gov. While the term "4-dimethylamino flavanol" might suggest a dimethylamino group directly at the C-4 position of the flavanol skeleton, reported syntheses often involve the dimethylamino group on one of the pendant phenyl rings, typically the B-ring.

One example is the synthesis of 3-hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one, which is a flavonol (a related flavonoid class with a carbonyl at C-4 and a hydroxyl at C-3) featuring a dimethylamino group at the 4' position of the B-ring researchgate.netnih.gov. This compound was synthesized starting from o-hydroxyacetophenone and 4-dimethylaminobenzaldehyde via the formation of a chalcone (B49325) intermediate, followed by oxidative cyclization using the Algar-Flynn-Oyamada method researchgate.netnih.gov.

Other studies describe the design and synthesis of 4-dimethylamine flavonoid derivatives and their evaluation for various biological activities, such as potential anti-Alzheimer agents sioc-journal.cnebi.ac.uk. These derivatives also appear to feature the dimethylamino group on the B-ring.

It is important to note that 4-dimethylaminocinnamaldehyde (B146742) (DMAC) is widely used as a reagent for the precolumn derivatization of flavanols for analytical purposes, forming colored derivatives that facilitate detection by HPLC-UV/Vis biorxiv.orgub.edumdpi.com. This reaction involves the condensation of DMAC with the flavanol, resulting in a derivative with a dimethylamino group, but it is primarily an analytical technique rather than a strategy for synthesizing biologically active derivatives for therapeutic use.

Synthesis of Novel Flavanol-based Conjugates

The creation of novel flavanol-based conjugates involves covalently linking the flavanol structure to other molecules, such as polymers, peptides, carbohydrates, or other small molecules, to create hybrid compounds with potentially improved properties or novel functions chemrxiv.orgmdpi.comresearchgate.netgoogle.comnih.govresearchgate.net. This strategy can be used to enhance bioavailability, target specific tissues, or combine the activities of the individual components.

Examples of novel flavanol-based conjugates that have been synthesized include:

Flavonoid-pectin conjugates, which merge the bioactivity of flavonoids with that of pectin (B1162225) chemrxiv.org.

Flavonoid-carotenoid conjugates, synthesized using methods like azide-alkyne [4+2] cycloaddition ("click chemistry") mdpi.com. These conjugates can exhibit enhanced antioxidant properties mdpi.com.

Flavonoid hybrids conjugated with 1,2,3-triazole rings, also often synthesized using click chemistry researchgate.net. The triazole ring is incorporated for its associated biological activities and metabolic stability researchgate.net.

Flavonoid-peptide conjugates, which can be prepared through reactions such as the Mannich reaction, linking the flavonoid to amine groups of polypeptides google.com.

Flavonoid derivatives conjugated with novel tetrahydropyran (B127337) rings (Prins products), synthesized via Prins cyclization strategies nih.gov.

Flavonol-amino acid conjugates, which involve the linkage of a flavonol (a related flavonoid) to an amino acid researchgate.net.

These conjugation strategies highlight the versatility of chemical synthesis in creating complex flavanol-based structures with tailored properties for various applications.

Table 2 provides examples of different types of flavanol conjugates and the synthetic approaches used.

Conjugate TypeDescriptionSynthetic Method ExamplesReference
Flavonoid-PectinFlavonoid covalently linked to pectin.Synthetic organic chemistry, enzymatic, free radical, or cavitation-based routes chemrxiv.org
Flavonoid-CarotenoidFlavonoid covalently linked to a carotenoid.Azide-alkyne [4+2] cycloaddition (Click Chemistry) mdpi.com
Flavonoid-1,2,3-TriazoleFlavonoid hybridized with a 1,2,3-triazole ring.Click Chemistry researchgate.net
Flavonoid-PeptideFlavonoid covalently linked to a polypeptide.Mannich-type reaction google.com
Flavonoid-TetrahydropyranFlavonoid conjugated with a tetrahydropyran ring (Prins product).Prins cyclization nih.gov
Flavonol-Amino AcidFlavonol (related flavonoid) conjugated with an amino acid.- researchgate.net

Biosynthesis and Metabolic Pathways of Flavanols in Biological Systems

Overview of Flavonoid Biosynthesis Precursors and Pathways

The biosynthesis of 4-flavanol, a member of the flavonoid family, is an intricate process that originates from the general phenylpropanoid pathway. This foundational pathway utilizes the amino acid phenylalanine to produce 4-coumaroyl-CoA, a critical precursor for all flavonoids. wikipedia.orgnih.gov The journey from primary metabolites to the complex structure of this compound involves two primary biosynthetic routes: the shikimic acid pathway, which generates the C6-C3 phenylpropanoid skeleton, and the acetate (B1210297) pathway, which provides the building blocks for the A-ring of the flavonoid structure. sci-hub.se

The initial committed step in flavonoid biosynthesis is catalyzed by the enzyme chalcone (B49325) synthase (CHS). CHS facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. wikipedia.orgmdpi.combiotech-asia.org This chalcone then undergoes stereospecific isomerization, a reaction mediated by chalcone isomerase (CHI), to yield a flavanone (B1672756), such as naringenin. wikipedia.orgbiotech-asia.org Flavanones represent a crucial branch point in the flavonoid biosynthetic pathway, serving as the direct precursor for the synthesis of 4-flavanols and other flavonoid classes. wikipedia.orgbiotech-asia.org

The general flavonoid biosynthetic pathway can be summarized as follows:

Precursor(s)Intermediate(s)Product Class
Phenylalanine, Malonyl-CoA4-coumaroyl-CoA, ChalconeFlavonoids
ChalconeFlavanoneFlavanols, Dihydroflavonols, etc.

Enzymatic Regulation in Flavanol Biosynthesis

The production of this compound is tightly controlled by a series of enzymes that catalyze specific reactions within the flavonoid biosynthetic pathway. The expression and activity of these enzymes are regulated by a complex network of transcription factors, ensuring that the synthesis of these compounds is coordinated with the developmental and environmental needs of the plant. mdpi.comnih.gov Key regulatory proteins, including MYB, bHLH, and WD40 transcription factors, often form a ternary MBW complex to modulate the expression of structural genes involved in flavonoid biosynthesis. biotech-asia.orgnih.gov

Key Enzymes in Flavanone and Dihydroflavonol Conversion to Flavanols

The direct precursor to this compound is a flavanone. The conversion of a flavanone to a this compound is catalyzed by the enzyme flavanone 4-reductase (FNR) . mdpi.commdpi.com This enzyme utilizes NAD(P)H as a cofactor to reduce the keto group at the C-4 position of the flavanone C-ring, resulting in the formation of a hydroxyl group and yielding a this compound. mdpi.com

In a related but distinct pathway, dihydroflavonols can be converted to flavan-3,4-diols (also known as leucoanthocyanidins) by the enzyme dihydroflavonol 4-reductase (DFR) . nih.govmdpi.comfrontiersin.orgoup.com DFR also employs NADPH as a cofactor to reduce the C-4 keto group of dihydroflavonols. nih.gov While both FNR and DFR act on the C-4 position, they recognize different substrates, with FNR acting on flavanones and DFR acting on dihydroflavonols. mdpi.com Some studies have indicated that DFR may exhibit secondary activity towards flavanones, suggesting a degree of metabolic flexibility within the flavonoid pathway. mdpi.com

The key enzymatic conversions are summarized in the table below:

PrecursorEnzymeProduct
Flavanone (e.g., Naringenin)Flavanone 4-reductase (FNR)This compound (e.g., Apiforol)
Dihydroflavonol (e.g., Dihydrokaempferol)Dihydroflavonol 4-reductase (DFR)Flavan-3,4-diol (Leucoanthocyanidin)

Influence of Environmental Factors on Flavanol Metabolism and Production

The biosynthesis and accumulation of flavanols are significantly influenced by a variety of environmental cues. Abiotic stresses, in particular, play a crucial role in modulating the flavonoid pathway, often leading to an increased production of these compounds as part of the plant's defense mechanism. nih.govnih.govmdpi.com Factors such as high light intensity, UV radiation, temperature fluctuations, and water availability can all impact the expression of genes encoding key biosynthetic enzymes and, consequently, the levels of flavanols in plant tissues. nih.govnih.govresearchgate.net

For instance, exposure to UV-B radiation has been shown to upregulate the expression of genes involved in flavonoid biosynthesis, leading to the accumulation of UV-screening compounds. mdpi.com Similarly, drought and high salinity can trigger an increase in flavonoid production, which is thought to contribute to the plant's tolerance to these stresses by scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage. nih.govmdpi.com

Impact of Nutrient Availability on Flavanol Accumulation

The availability of essential nutrients is another critical factor that can influence the metabolic flux through the flavonoid pathway. Nutrient deficiency, particularly of nitrogen and phosphorus, has been observed to enhance the accumulation of flavonoids in various plant species. nih.gov This response is believed to be a part of a broader stress response, where the plant reallocates resources from primary metabolism (growth) to secondary metabolism (defense and protection).

Under conditions of nitrogen limitation, for example, the reduced availability of amino acids for protein synthesis can lead to an increased carbon flow into the phenylpropanoid pathway, thereby providing more precursors for flavonoid biosynthesis. Similarly, phosphorus deficiency can also trigger an increase in the production of flavonoids, although the underlying mechanisms are still being elucidated. The accumulation of these compounds under nutrient-deficient conditions may help the plant to cope with the associated oxidative stress and maintain cellular homeostasis.

Evolutionary Aspects of Flavonoid Biosynthetic Pathways

The flavonoid biosynthetic pathway is a characteristic feature of land plants and is believed to have played a pivotal role in their adaptation to terrestrial environments. frontiersin.orgroyalsocietypublishing.org The evolution of this pathway is a testament to the power of gene duplication and neofunctionalization in generating metabolic diversity. frontiersin.orgnih.gov The enzymes that constitute the flavonoid pathway have evolved from ancestral enzymes involved in primary metabolism. frontiersin.orgnih.gov For instance, chalcone synthase (CHS), the first committed enzyme of the pathway, is thought to have evolved from enzymes involved in fatty acid biosynthesis. frontiersin.orgnih.gov

The diversification of the flavonoid pathway has occurred through a series of gene duplication events followed by the acquisition of new functions by the duplicated genes. frontiersin.orgnih.govresearchgate.net This has led to the emergence of a wide array of flavonoid structures with diverse biological activities. The evolution of enzymes such as flavanone 4-reductase (FNR) and dihydroflavonol 4-reductase (DFR) has been crucial for the production of flavanols and their derivatives. Phylogenetic analyses of these enzyme families have revealed a complex history of gene duplication and divergence, leading to the evolution of enzymes with distinct substrate specificities and regulatory properties. mdpi.comfrontiersin.orgoup.com

The evolutionary trajectory of the flavonoid pathway reflects the changing selective pressures faced by plants as they colonized different ecological niches. royalsocietypublishing.org The ability to produce a diverse repertoire of flavonoids has provided plants with a versatile chemical arsenal (B13267) to cope with a wide range of biotic and abiotic challenges, contributing to their evolutionary success. royalsocietypublishing.orgresearchgate.net

Advanced Analytical Methodologies for 4 Flavanol Quantification and Structural Characterization

Chromatographic Separation and Detection Techniques for Flavanols

Chromatographic methods are indispensable for separating complex mixtures of flavanols and their oligomers, allowing for the identification and quantification of individual compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for flavonoid analysis due to its flexibility and sensitivity mdpi.comchromatographyonline.com.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV/Vis, FLD, MS)

HPLC is commonly coupled with various detection methods to analyze flavanols. UV/Vis detection is a standard approach, often performed at wavelengths around 280 nm, where flavanols exhibit significant absorbance ub.edumdpi.comresearchgate.net. However, UV/Vis detection may lack specificity when analyzing complex samples containing other polyphenolic compounds that absorb at similar wavelengths mdpi.com.

Fluorescence detection (FLD) offers enhanced selectivity and sensitivity compared to UV/Vis detection for flavanols ub.edumdpi.com. This is particularly useful for minimizing interference from other phenolic compounds ub.edu. Typical excitation and emission wavelengths for flavanol detection by FLD are around 276 nm and 320 nm, respectively mdpi.com.

Mass Spectrometry (MS), including HPLC-MS and HPLC-MS/MS, provides powerful capabilities for the identification and structural characterization of flavanols and their oligomers ub.edumdpi.comresearchgate.net. MS detection offers high sensitivity and specificity, enabling the elucidation of analyte structures and the analysis of complex mixtures where commercial standards for higher oligomers may be unavailable mdpi.comnih.gov.

Reversed-Phase HPLC and Normal-Phase Chromatography for Flavanol Oligomers

Reversed-Phase HPLC (RP-HPLC), typically using C18 stationary phases, is effective for separating monomeric flavanols and small oligomers (dimers and trimers) mdpi.comtandfonline.com. However, RP-HPLC often shows limitations in separating higher flavanol oligomers (proanthocyanidins) due to their structural complexity and increasing hydrophilicity with higher degrees of polymerization, leading to broad and overlapping peaks ub.edumdpi.comtandfonline.com.

Normal-Phase Chromatography (NP-HPLC) is better suited for the separation of flavanol oligomers based on their degree of polymerization (DP) ub.edumdpi.comresearchgate.netresearchgate.net. NP-HPLC methods, often utilizing silica (B1680970) or diol stationary phases with mobile phases containing mixtures of organic solvents like acetonitrile, methanol, and water with acidic modifiers, can separate oligomers up to a DP of 10 or more mdpi.comresearchgate.netresearchgate.net. This separation by DP is crucial for characterizing the polymeric composition of proanthocyanidins (B150500) researchgate.net.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Oligomeric Flavanols

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for separating polar compounds like flavanol oligomers mdpi.comnih.govnofima.com. HILIC utilizes stationary phases with hydrophilic characteristics and mobile phases typically composed of a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer mdpi.comnih.gov. This mode allows for good separation of oligomers and has been used effectively in profiling and fingerprinting strategies for characterizing flavanol composition mdpi.comub.edu. A HILIC-based method with fluorescence detection has been recognized as an Official Method of Analysis for cocoa flavanols and procyanidins with a degree of polymerization from 1 to 7 waters.comaoac.orgoup.com. This method has demonstrated improved precision and reduced analysis time compared to previous methods aoac.org.

Spectrophotometric Assays for Flavanol Content Determination

Spectrophotometric assays offer simpler and faster methods for estimating flavanol content, although they often provide less detailed information compared to chromatographic techniques.

4-Dimethylaminocinnamaldehyde (B146742) (DMAC) Assay Specificity for Flavanols

The 4-Dimethylaminocinnamaldehyde (DMAC) assay is a widely used spectrophotometric method for determining the total flavanol content mdpi.commdpi.comnih.gov. This assay is based on the reaction of DMAC with the A-ring of flavanols under acidic conditions, forming a colored complex that absorbs strongly at around 640 nm mdpi.commdpi.combioquochem.com. The DMAC assay is considered relatively specific to flavanols compared to other spectrophotometric methods mdpi.commdpi.comnih.govub.edu. It reacts with flavan-3-ols and their oligomers (procyanidins), showing little or no reaction with other phenolic classes such as phenolic acids, flavones, flavanones, flavonols, anthocyanidins, isoflavones, and stilbenes nih.govub.edu. The sensitivity of the DMAC assay can vary depending on the specific flavanol structure, with B-type oligomers often showing higher responses than A-type species ub.edu.

Limitations of Non-Specific Assays for Flavanols (e.g., Folin-Ciocalteu, Oxygen Radical Absorbance Capacity)

While simpler spectrophotometric assays like the Folin-Ciocalteu assay and the Oxygen Radical Absorbance Capacity (ORAC) measurement have been used to assess the total phenolic content or antioxidant capacity of samples, they are not specific for flavanols nhri.org.twnih.govresearchgate.netmdpi.com. The Folin-Ciocalteu assay reacts with a wide range of reducing substances, including non-phenolic compounds like sugars, ascorbic acid, and organic acids, leading to potential overestimation of flavanol content nhri.org.twmdpi.comresearchgate.netnih.gov. Similarly, ORAC measures the general antioxidant potential and does not provide specific information about the individual flavanols present nhri.org.twnih.govresearchgate.netresearchgate.net. Therefore, these non-specific assays are generally not suitable for accurately quantifying flavanols in complex matrices and are ill-suited for studies requiring precise data on flavanol composition nhri.org.twnih.govresearchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
4-Flavanol107453
Catechin (B1668976)9064
Epicatechin72275
Procyanidin B2122753
Procyanidin C1122754
Procyanidin A2122752
4-Dimethylaminocinnamaldehyde (DMAC)11467
Acetonitrile6344
Methanol885
Water962
Hydrochloric acid313
Formic acid284
Acetic acid176

Interactive Data Table Example (Illustrative - based on search result insights, not direct data extraction):

Analytical MethodAnalyte Type CoveredTypical Matrix AnalyzedSensitivity (Example Unit)Precision (RSD%) (Example)Selectivity for Flavanols
RP-HPLC-UVMonomers, small oligomersPlant extracts, foodsModerateVariesModerate
RP-HPLC-FLDMonomers, small oligomersPlant extracts, foodsHigher than UVVariesHigher than UV
RP-HPLC-MSMonomers, oligomersComplex matricesHighVariesHigh
NP-HPLCOligomers (by DP)Cocoa, plant extractsVariesVariesHigh (for oligomers)
HILIC-FLD (AOAC 2020.05)Monomers, oligomers (DP1-7)Cocoa-based productsHighGood (e.g., 2-15%) aoac.orgnofima.comHigh
DMAC AssayTotal FlavanolsPlant extracts, foodsVariesGood (e.g., 4-9.5%) nih.govRelatively High
Folin-Ciocalteu AssayTotal PhenolicsVariousVariesVariesLow (Non-specific)
ORAC AssayAntioxidant CapacityVariousVariesVariesLow (Non-specific)

Extraction Methodologies for Flavanol Isolation from Complex Matrices

The isolation of flavanols, including this compound, from complex matrices such as plant tissues or food products is a critical initial step in their analysis. The efficiency of extraction significantly impacts the yield and purity of the isolated compounds, which in turn affects subsequent characterization and quantification. Traditional extraction methods have been employed, but modern techniques offer advantages in terms of efficiency, speed, and reduced solvent consumption. nih.gov The selection of an appropriate solvent is crucial, as the polarity of the solvent affects the solubility of the target flavanols. mdpi.comnih.gov Mixtures of solvents, often involving water and an organic solvent like ethanol (B145695) or methanol, are commonly used. nih.govmdpi.come3s-conferences.org The pH of the solvent can also influence extraction yields, with studies suggesting that acidic conditions may enhance the recovery of flavonoids. nih.gov

Solid-Liquid Extraction and Ultrasound-Assisted Extraction Techniques

Solid-Liquid Extraction (SLE) is a fundamental technique used for extracting compounds from solid matrices using a liquid solvent. This method involves immersing the solid material in a solvent, allowing the target compounds to dissolve into the liquid phase. e3s-conferences.orgresearchgate.net Parameters such as solvent type, temperature, extraction time, and the ratio of solid material to solvent can significantly influence the efficiency of SLE. nih.gove3s-conferences.orgresearchgate.net

Ultrasound-Assisted Extraction (UAE) is a modern extraction technique that utilizes ultrasonic waves to enhance the extraction process. nih.govmdpi.com The acoustic cavitation generated by ultrasound creates bubbles that collapse, producing localized high temperatures and pressures, as well as microstreaming. chemmethod.com These effects facilitate the disruption of plant cell walls, increasing the penetration of the solvent into the matrix and improving the mass transfer of the target compounds into the solvent. chemmethod.commdpi.com UAE is often faster and requires less solvent compared to conventional SLE methods. nih.govmdpi.com

Research has demonstrated the effectiveness of UAE for the extraction of flavonoids from various plant sources. For instance, studies have optimized UAE conditions for extracting total flavonoids from plants like Pteris cretica L. and Lactuca indica L. cv. Mengzao, achieving higher yields compared to traditional methods like heat reflux extraction or conventional solvent extraction. mdpi.comfrontiersin.org Optimized parameters for UAE of flavonoids from Pteris cretica L. included specific ethanol concentration, extraction time, temperature, and liquid-to-solid ratio, resulting in a total flavonoid yield of 4.71 ± 0.04%. mdpi.com Similarly, optimization studies for Lactuca indica L. cv. Mengzao identified optimal parameters leading to a total flavonoid content of 48.01 mg/g. frontiersin.org

The efficiency of both SLE and UAE is influenced by several factors. A comparative study on flavonoid extraction from grapefruit peels using conventional SLE and UAE showed that UAE was over 50% more efficient in terms of bioactive extraction yield. mdpi.com The choice of solvent, its concentration (e.g., ethanol/water mixtures), extraction temperature, and time are critical parameters that need optimization for specific matrices and target flavanols. mdpi.comfrontiersin.orgmdpi.comnih.gov

The following table summarizes representative optimized parameters for UAE of total flavonoids from different plant matrices:

Plant MatrixSolventConcentration (%)Temperature (°C)Time (min)Liquid/Solid Ratio (mL/g)Total Flavonoid YieldSource
Pteris cretica L.Ethanol/Water56.7474.2745.9433.694.71 ± 0.04% mdpi.com
Lactuca indica L. cv. MengzaoEthanol/Water58.86-3024.7648.01 mg/g frontiersin.org
Alfalfa aerial partEthanol/Water52.1462.3357.0857.16Optimized for yield nih.gov
Citrus aurantium peelAcetone/Water80-34.72.4 g/100 mL75.50 ± 5.59 mg Naringin Eq/g DM researchgate.net

Note: Temperature was not explicitly optimized as a single parameter in the Lactuca indica study, but included in the response surface methodology. The Citrus aurantium study reported solid-to-liquid ratio in g/100 mL.

Chemometric Approaches in Flavanol Profiling (e.g., Principal Component Analysis)

Chemometric methods play a vital role in analyzing complex datasets generated from the analysis of flavanols in various samples. These statistical and mathematical tools help in extracting meaningful information, identifying patterns, and classifying samples based on their flavanol profiles. doaj.org Principal Component Analysis (PCA) is a widely used chemometric technique for dimensionality reduction and exploratory data analysis. doaj.orgastesj.comub.edu

PCA transforms a set of possibly correlated variables into a set of linearly uncorrelated variables called principal components. astesj.com This technique is particularly useful in flavanol profiling to visualize the relationships between different samples and identify the variables (specific flavanols or analytical signals) that contribute most to the observed variations. doaj.orgub.edu

In the context of flavanol analysis, PCA has been applied to chromatographic data, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), to characterize and discriminate samples based on their flavanol composition. doaj.orgub.edumdpi.com For example, PCA was used to analyze the compositional profiles of flavanols in nutraceutical samples, demonstrating its sufficiency for description and discrimination purposes. doaj.orgmdpi.comresearchgate.net Studies on cranberry-based products have successfully employed PCA to cluster samples based on their flavanol compositions, effectively distinguishing those enriched with specific proanthocyanidins. ub.edunih.gov

Chemometrics, including PCA, can also be combined with spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy or Terahertz Time-Domain Spectroscopy (THz-TDS) for the identification and characterization of flavonoids. astesj.comacs.orgacs.orgwu.ac.th PCA can help in identifying distinct spectral features that differentiate between different flavonoid classes or even individual compounds. astesj.comacs.orgwu.ac.th For instance, PCA has been used to extract characteristic variables from THz absorption spectra of various flavonoids, enabling their classification and identification with high accuracy. acs.orgacs.org Similarly, PCA analysis of FTIR spectra has been shown to differentiate between extracts and lotion samples based on their flavonoid content. wu.ac.th

The application of PCA in flavanol profiling allows for the visualization of complex compositional data, helping researchers to understand the natural variation in flavanol content across different sources and to classify samples based on their phytochemical fingerprints. doaj.orgub.edunih.gov

Biological Activities and Pharmacological Mechanisms of Flavanols

Cellular and Molecular Mechanisms of Flavanol Action

The biological effects of 4-flavanols are rooted in their interactions with cellular and molecular pathways. These mechanisms range from direct antioxidant actions to the modulation of complex signaling cascades involved in inflammation and carcinogenesis.

Flavan-4-ols exhibit notable antioxidant properties, which are fundamental to many of their other biological activities. nih.govnih.govmdpi.com This antioxidant capacity is primarily attributed to their ability to act as free radical scavengers. mdpi.com Free radicals are highly reactive molecules that can cause oxidative damage to cells, contributing to a variety of chronic diseases. The chemical structure of flavan-4-ols allows them to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing further harm. nih.gov

In addition to direct radical scavenging, flavan-4-ols can also exert their antioxidant effects through metal chelation. nih.govnih.gov Certain metal ions, such as iron and copper, can participate in chemical reactions that generate free radicals. nih.gov By binding to these metal ions, flavan-4-ols can prevent them from catalyzing the production of reactive oxygen species, further reducing oxidative stress within the body. nih.gov

Antioxidant MechanismDescription
Free Radical ScavengingNeutralization of highly reactive molecules by donating a hydrogen atom or electron, preventing cellular damage. mdpi.com
Metal ChelationBinding to transition metal ions like iron and copper to prevent their participation in reactions that generate free radicals. nih.govnih.gov

Beyond their direct antioxidant actions, flavan-4-ols can also influence the body's own antioxidant defense systems. Research has shown that certain flavan-4-ol glycosides have the ability to modulate the activities of endogenous antioxidant enzymes. mdpi.com One such example is Abacopterin E, a flavan-4-ol isolated from Pronephrium penangiana, which has been observed to modulate antioxidant enzyme activities in the hippocampus of D-Gal-treated mice. mdpi.com This modulation helps to reduce lipid peroxidation and scavenge free radicals, protecting cells from oxidative damage. mdpi.com By enhancing the body's natural antioxidant defenses, flavan-4-ols contribute to maintaining cellular health and mitigating the effects of oxidative stress.

Chronic inflammation is a key factor in the development of numerous diseases. Flavan-4-ols have demonstrated anti-inflammatory properties through their ability to regulate key inflammatory signaling pathways. mdpi.comnih.gov A significant mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. mdpi.comfrontiersin.org NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the activation of NF-κB. researchgate.net

Specific flavan-4-ols have been shown to interfere with this process. For instance, Abacopterin A exerts its anti-inflammatory effects by inhibiting the expression of NF-κB. mdpi.com Furthermore, certain flavan-4-ol glycosides isolated from the roots of Pronephrium penangianum have been found to moderately inhibit the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). nih.gov The regulation of these inflammatory molecules underscores the potential of 4-flavanols in managing inflammatory conditions.

Research has highlighted the potential of flavan-4-ols as anticarcinogenic and cytotoxic agents. nih.govnih.gov Studies on flavan-4-ol glycosides isolated from Pronephrium penangianum have demonstrated their ability to inhibit the proliferation of human breast cancer cell lines, specifically MDA-MB-231 and MCF-7 cells. nih.gov

The mechanisms underlying these effects involve the induction of apoptosis, or programmed cell death. It was observed that these compounds up-regulated the pro-apoptotic protein BAX and down-regulated the anti-apoptotic protein BCL-2. nih.gov This shift in the BAX/BCL-2 ratio is a critical step in initiating apoptosis. Concurrently, these flavan-4-ols activated caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Furthermore, some of these compounds were found to influence autophagy, a cellular process of self-degradation, by increasing the ratio of LC3-II/LC3-I and the levels of Beclin-1, which can contribute to inhibiting cancer cell proliferation. nih.gov

Flavan-4-ol GlycosideCancer Cell LineIC50 Value (µmol·L⁻¹)
Jixueqioside C (8)MDA-MB-2317.93 ± 2.85
Jixueqioside C (8)MCF-72.21 ± 1.38
Jixueqioside D (9)MDA-MB-2315.87 ± 1.58
Jixueqioside D (9)MCF-73.52 ± 1.55

The broader class of flavanols, which includes flavan-4-ols, has been recognized for its antimicrobial and antiviral activities. nih.govnih.govnih.gov These properties contribute to the defense mechanisms of plants against various pathogens. nih.gov While specific mechanistic studies on 4-flavanols are less common than for other flavonoid subclasses, the general antimicrobial action of flavonoids can involve the inhibition of microbial enzymes, interference with microbial DNA and RNA synthesis, and disruption of microbial membrane function. nih.gov

Similarly, the antiviral effects of flavonoids have been attributed to their ability to inhibit various stages of the viral life cycle, including viral entry into host cells, viral replication, and the activity of viral enzymes. nih.govmdpi.com The presence of these properties within the flavanol class suggests that 4-flavanols may also contribute to these defense mechanisms. nih.govnih.gov

Physiological Systemic Effects of Flavanols

The cellular and molecular activities of flavanols translate into a range of potential physiological systemic effects. The consumption of flavanol-rich foods has been associated with various health benefits, including cardioprotective and neuroprotective effects. nih.govnih.gov

The systemic effects of flavanols are closely linked to their bioavailability and metabolism. Once consumed, these compounds can be absorbed and distributed throughout the body, where they can exert their biological activities. For instance, the anti-inflammatory and antioxidant properties of flavanols can contribute to the health of the cardiovascular system by protecting blood vessels from damage and reducing inflammation. frontiersin.org

Cardiovascular Systemic Modulations by Flavanols

Flavanols, a subclass of flavonoids found in various plant-based foods, have garnered considerable scientific interest for their potential benefits to cardiovascular health. Research suggests that these compounds can positively influence several aspects of the cardiovascular system, including blood pressure, endothelial function, platelet activity, and nitric oxide synthesis. These modulations are thought to contribute to a reduced risk of cardiovascular disease.

Influence on Blood Pressure and Endothelial Function (Flow-Mediated Dilation)

Studies have demonstrated that flavanol-rich foods and beverages, particularly those derived from cocoa, can improve endothelial function and lower blood pressure. The endothelium, a thin membrane lining the inside of the heart and blood vessels, plays a crucial role in regulating vascular tone and blood pressure. A key indicator of endothelial health is flow-mediated dilation (FMD), which measures the ability of an artery to widen in response to increased blood flow.

A meta-analysis of randomized controlled trials has shown that consumption of flavanol-rich products can significantly improve FMD. nih.gov For instance, one study involving overweight adults found that a single dose of dark chocolate containing 821 mg of total flavanols led to a 4.3% increase in FMD response after two hours. nih.gov In the same study, flavanol-rich dark chocolate also resulted in a reduction in both systolic and diastolic blood pressure. nih.gov Another study observed that daily consumption of flavanol-containing dark chocolate was associated with a mean reduction of 5.8 mmHg in systolic blood pressure. nih.gov

The positive effects of flavanols on FMD are believed to be a key mechanism behind their blood pressure-lowering effects. nih.gov Research indicates that flavanols can enhance the production of nitric oxide, a molecule that helps relax and widen blood vessels, thereby improving blood flow and reducing pressure on artery walls. nih.gov A study on healthy middle-aged individuals who consumed a flavanol-containing drink twice daily for one month reported a significant increase in FMD, along with decreases in systolic and diastolic blood pressure. caringsunshine.com

Table 1: Impact of Flavanols on Blood Pressure and Endothelial Function

Study Population Intervention Duration Key Findings Reference
Overweight Adults 821 mg total flavanols from dark chocolate Acute (2 hours) 4.3% increase in FMD; Reduction in systolic (-3.2 mmHg) and diastolic (-1.4 mmHg) blood pressure nih.gov
Normotensive with mild hypercholesterolemia Flavanol-containing dark chocolate Daily Mean reduction of 5.8 mmHg in systolic blood pressure nih.gov
Healthy, middle-aged men and women 450 mg of cocoa flavanols twice daily 1 month 1.2% increase in FMD; Decrease in systolic (-4.4 mmHg) and diastolic (-3.9 mmHg) blood pressure caringsunshine.com
Modulation of Platelet Activation and Aggregation

Platelets are small blood cells that play a critical role in blood clotting. However, excessive platelet activation and aggregation can lead to the formation of blood clots, which can obstruct blood flow and contribute to cardiovascular events such as heart attack and stroke. Research has shown that flavanols can inhibit platelet activation and aggregation, thus potentially reducing the risk of thrombosis. semanticscholar.orgcolumbia.edunih.gov

In vitro and ex vivo studies have demonstrated that cocoa flavanols and their metabolites can inhibit platelet aggregation. columbia.edu One study showed that flavanol-rich cocoa inhibited platelet activation six hours after ingestion, with a significant reduction in the expression of surface proteins like glycoprotein (B1211001) IIb/IIIa and P-selectin, which are involved in platelet aggregation. physiology.org Another study involving healthy subjects who consumed active tablets containing 234 mg of cocoa flavanols and procyanidins daily for 28 days found significantly lower P-selectin expression and reduced ADP-induced and collagen-induced platelet aggregation compared to the placebo group. researchgate.net The consumption of a flavanol-rich cocoa beverage has also been shown to result in significant inhibition of platelet aggregation. columbia.edu

The anti-platelet effects of flavanols are thought to be mediated by various mechanisms, including the inhibition of pathways involved in platelet activation and signaling. frontiersin.org For example, quercetin, a type of flavanol, has been shown to act as an anti-aggregating agent by inhibiting the activity of PI3K and PKC pathways. frontiersin.org

Table 2: Flavanol-Mediated Modulation of Platelet Function

Study Design Intervention Duration Key Findings on Platelet Function Reference
Ex vivo human study Flavanol-rich cocoa 6 hours post-ingestion Inhibition of platelet activation; significant reduction in glycoprotein IIb/IIIa and P-selectin expression physiology.org
Blinded, parallel-designed study 234 mg cocoa flavanols and procyanidins daily 28 days Significantly lower P-selectin expression; significantly lower ADP-induced and collagen-induced aggregation researchgate.net
Ex vivo study in healthy adults Flavanol-rich cocoa beverage Not specified Significant inhibition of platelet aggregation columbia.edu
Impact on Nitric Oxide (NO) Synthesis Pathways

Nitric oxide (NO) is a crucial signaling molecule in the cardiovascular system, primarily known for its role as a vasodilator. nih.gov It is produced from the amino acid L-arginine by the enzyme nitric oxide synthase (NOS). nih.gov Flavanols have been shown to enhance the bioavailability of NO, which contributes to their beneficial effects on blood pressure and endothelial function.

The mechanisms by which flavanols increase NO levels are multifaceted. They are thought to increase NO production by augmenting the expression and/or activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis in the endothelium. nih.gov Additionally, flavanols may help to protect NO from degradation by reactive oxygen species (ROS), such as superoxide (B77818) anions. nih.gov By scavenging these free radicals, flavanols can prevent them from reacting with and inactivating NO, thereby increasing its availability. nih.gov

Furthermore, some flavanols, such as kaempferol (B1673270) and quercetin, have been shown to inhibit the induction of inducible nitric oxide synthase (iNOS or NOS-2), which is typically associated with inflammatory processes and can produce excessive amounts of NO that can be detrimental. This selective modulation of NOS isoforms suggests that flavanols may help to maintain a healthy balance of NO production in the vasculature.

Neuroprotective and Cognitive Enhancement Effects of Flavanols

Beyond their cardiovascular benefits, flavanols have also been investigated for their potential to protect the nervous system and enhance cognitive function. nih.gov These effects are believed to be mediated by a combination of direct actions on neurons and indirect effects through improved cerebral blood flow. nih.gov

Influence on Memory and Dentate Gyrus Function

The dentate gyrus (DG) is a region within the hippocampus that is critical for learning and memory, and its function is known to decline with age. nih.govsemanticscholar.orgphysiology.org Exciting research has suggested that dietary flavanols can specifically target and improve the function of the dentate gyrus, leading to enhancements in memory. semanticscholar.orgcolumbia.eduphysiology.org

A landmark study in older adults (50-69 years) demonstrated that a high-flavanol diet for three months led to enhanced DG function, as measured by functional magnetic resonance imaging (fMRI). semanticscholar.orgphysiology.org Participants in the high-flavanol group also showed significant improvements on a memory test designed to assess DG-dependent cognitive function. columbia.edu The researchers noted that if a participant had the memory of a typical 60-year-old at the start of the study, after three months on the high-flavanol diet, they had, on average, the memory of a typical 30- or 40-year-old. columbia.edu

Animal studies have also provided evidence for the positive effects of flavanols on the dentate gyrus, showing that they can improve neuronal connections in this brain region. columbia.edu The proposed mechanisms for these cognitive benefits include increased blood flow, the formation of new blood vessels and neurons, and increased capillary density in the dentate gyrus. nih.gov

Table 3: Flavanol Intervention and Dentate Gyrus-Dependent Memory

Study Population Intervention Duration Key Findings Reference
Healthy older adults (50-69 years) High-flavanol cocoa drink 3 months Enhanced dentate gyrus function (fMRI); Significantly better performance on a memory test semanticscholar.orgcolumbia.eduphysiology.org
Mice Flavanols extracted from cocoa beans Not specified Improved neuronal connections in the dentate gyrus columbia.edu
Alleviation of Mental Fatigue

Mental fatigue is a common experience characterized by feelings of tiredness and a decline in cognitive performance during sustained mental effort. Several studies have indicated that flavanols may help to alleviate mental fatigue and sustain cognitive function under demanding conditions. nih.govcaringsunshine.com

In a randomized, controlled trial with young, healthy adults, acute consumption of a 250 mg cocoa supplement was found to significantly improve self-reported mental fatigue. nih.gov Another study investigating the effects of different doses of cocoa flavanols during sustained mental demand found that a 520 mg dose significantly attenuated the increase in self-reported mental fatigue. frontiersin.org Furthermore, research has shown that cocoa flavanols can improve cognitive performance and reduce self-reported mental fatigue in healthy adults under conditions of cognitive stress. caringsunshine.com

The mechanisms underlying the anti-fatigue effects of flavanols are not yet fully understood but may be related to their ability to improve cerebral blood flow and oxygenation, thereby supporting brain function during periods of high cognitive demand. nih.govresearchgate.net One study found that cocoa flavanols improved cerebral oxygenation and subjective fatigue during severe hypoxia, suggesting a neuroprotective effect. nih.govresearchgate.net

Table 4: Effects of Flavanols on Mental Fatigue

Study Population Intervention Duration Key Findings on Mental Fatigue Reference
Young, healthy adults 250 mg cocoa supplement Acute Significantly improved self-reported mental fatigue nih.gov
Healthy adults 520 mg cocoa flavanols Acute (during sustained mental demand) Significantly attenuated the increase in self-reported mental fatigue frontiersin.org
Healthy adults Cocoa flavanols Acute Improved cognitive performance and reduced self-reported mental fatigue caringsunshine.com
Not specified Cocoa flavanols Acute (during severe hypoxia) Improved subjective fatigue nih.govresearchgate.net

Hepatoprotective Actions and Liver Health Modulation by Flavanols

Flavanol Interaction with Cellular Signaling Pathways and Gene Expression

The interaction of 4-flavanol with cellular signaling pathways and its influence on gene expression remain largely unexplored areas of research. Studies on other flavonoids have demonstrated their ability to modulate various signaling cascades, which are crucial in cellular processes like proliferation, inflammation, and apoptosis. mdpi.comnih.govnih.gov

Kinase Inhibition and Receptor Tyrosine Kinase Interactions by Flavanols

There is a significant body of research on the kinase-inhibiting properties of various flavonoids, particularly their ability to target protein tyrosine kinases. nih.govresearchgate.net For instance, certain flavonols have been identified as potent inhibitors of specific kinases like DYRK1A. nih.gov However, specific studies detailing the interaction of this compound with kinases, including receptor tyrosine kinases, are not prevalent in the available literature. The structural characteristics required for kinase inhibition by flavonoids have been studied, but the specific potential of the this compound structure in this context has not been a focus of published research. nih.gov

Regulation of Gene Expression in Health and Disease States by Flavanols

The regulation of gene expression is a key mechanism through which flavonoids exert their biological effects. nih.govresearchgate.net Research has shown that certain flavonoids can influence the expression of genes involved in inflammation, antioxidant defense, and cell cycle regulation. For example, specific flavan-3-ols and flavonols have been shown to regulate the expression of genes related to their respective biosynthetic pathways. researchgate.netnih.gov However, there is a lack of specific studies investigating how this compound might regulate gene expression in various health and disease states. The molecular mechanisms, such as interactions with transcription factors or epigenetic modifications, that might be influenced by this compound are yet to be elucidated.

Role of Gut Microbiota in Flavanol Bioactivity and Metabolism

The gut microbiota plays a crucial role in the metabolism of many dietary flavonoids, transforming them into more bioavailable and sometimes more bioactive metabolites. nih.govtandfonline.comnih.gov The metabolism of flavan-3-ols by gut bacteria, for instance, has been extensively studied, leading to the identification of various metabolites with systemic effects. mdpi.comresearchgate.netrsc.orgnih.govmdpi.comulster.ac.uk

While the general pathways of flavonoid metabolism by gut microbiota are understood, specific studies on the microbial metabolism of this compound are scarce. One study on the microbial metabolism of 4'-hydroxyflavanone (B191497) did result in the production of 2,4-trans-4'-hydroxyflavan-4-ol and 2,4-cis-4'-hydroxyflavan-4-ol. nih.gov However, the subsequent bioactivity of these specific this compound metabolites was not observed in the context of the antimicrobial and antiprotozoal assays conducted in that study. nih.gov The broader bioactivity of microbially-derived this compound metabolites and their impact on human health remains an area requiring further investigation. The bioactivity of flavanol metabolites, in general, has been shown to be highly individualized, depending on the host's unique microbiome. researcher.lifenih.govulster.ac.uk

Advanced Research Perspectives and Future Directions in 4 Flavanol Science

Computational Approaches in Flavanol Research

Computational methods play a crucial role in understanding the interactions of flavanols with biological targets and predicting their activities. These approaches provide valuable insights that complement experimental studies, accelerating the discovery and development process.

Molecular Docking and Structure-Activity Relationship Studies for Flavanols

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a flavanol) when bound to a protein or enzyme target. This helps researchers understand the binding affinity and the specific interactions (like hydrogen bonds) between the flavanol and the active site of the target molecule. phytopharmajournal.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies, on the other hand, aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By analyzing the structural features that contribute to a particular activity, QSAR models can predict the activity of new, untested compounds and guide the design of novel derivatives with improved properties. nih.govresearchgate.net

Studies have utilized molecular docking to investigate the interaction of flavanols with various proteins, including those involved in glucose homeostasis like GLUT-4 and PPAR-γ. phytopharmajournal.com For instance, molecular docking analysis revealed favorable interactions between certain flavonols (a subclass of flavonoids) and the GLUT-4 protein, suggesting their potential to enhance glucose uptake. phytopharmajournal.com Specific residues in the active site of GLUT-4, such as LYS266, were identified as crucial for these interactions. phytopharmajournal.com QSAR models have also been developed for flavonoids to predict their inhibitory activity against targets like pancreatic lipase (B570770) and proteins involved in Alzheimer's disease and oxidative metabolism. mdpi.com These computational approaches provide a powerful toolset for identifying potential therapeutic targets and designing flavanol-based compounds with desired activities. nih.govresearchgate.net

Metabolic Engineering for Optimized Flavanol Production

Traditional methods for obtaining flavanols, such as plant extraction and chemical synthesis, often face challenges in scalability and sustainability for large-scale industrial production. nih.gov Metabolic engineering offers a promising alternative by leveraging microorganisms or plants as "cell factories" to produce flavanols more efficiently. nih.govfrontiersin.org

Metabolic engineering involves modifying the biosynthetic pathways within organisms to enhance the production of target compounds. nih.govfrontiersin.org The biosynthesis of flavonoids in plants originates from the shikimate pathway, leading to the synthesis of phenylpropanoids, with phenylalanine serving as a key precursor. nih.govencyclopedia.pub Chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) are key enzymes in the initial steps, forming the flavonoid backbone. nih.govencyclopedia.pubmdpi.com Downstream enzymes then modify this backbone to produce various flavonoid subclasses, including flavanols. frontiersin.orgmdpi.com

Researchers are exploring the introduction of artificial pathways into microorganisms like Escherichia coli and yeast, as well as alternative hosts like Corynebacterium glutamicum, for flavonoid biosynthesis. nih.govmdpi.com Strategies include the overexpression of genes encoding key enzymes in the flavonoid biosynthetic pathway, such as chalcone synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR), to increase product yield. nih.govfrontiersin.org Co-culture engineering, which utilizes multiple engineered microbial strains to reconstruct complex biosynthetic pathways, is also emerging as a strategy to overcome limitations of monoculture systems. nih.gov While significant progress has been made in engineering microorganisms for the production of various flavonoids, further optimization is needed to achieve high titers and yields for industrial-scale production. frontiersin.org

Translational Research and Therapeutic Potential of Flavonols

Flavanols and other flavonoids have demonstrated a wide range of potential therapeutic benefits in preclinical studies, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. mdpi.comfrontiersin.orgpreprints.orgnih.govmdpi.com This has spurred interest in translating these findings into clinical applications. preprints.orgpublisherspanel.comnih.gov

Flavonoids are being investigated for their potential in treating various diseases, including cardiovascular diseases, cancer, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and metabolic syndromes. preprints.orgnih.govacs.orgeurekaselect.comresearchgate.net Their mechanisms of action are diverse and involve modulating various cellular pathways, such as those related to oxidative stress, inflammation, cell growth, and apoptosis. frontiersin.orgnih.govmdpi.com For example, certain flavonoids have shown the ability to inhibit anti-apoptotic proteins like BCL2 and upregulate pro-apoptotic proteins like BAX, promoting cancer cell death. frontiersin.org

Challenges in Bioavailability and Drug Delivery for Flavanol-based Therapeutics

Despite their promising therapeutic potential, a major challenge in the clinical application of flavanols and other flavonoids is their poor bioavailability. mdpi.compublisherspanel.comnih.govresearchgate.netnih.govjocpr.com This is often attributed to their low aqueous solubility, poor absorption, extensive metabolism, and rapid elimination from the body. mdpi.comnih.govresearchgate.netnih.govjocpr.com These factors can result in low concentrations of the active compound reaching the target tissues, limiting their efficacy. nih.govresearchgate.net

To address these challenges, researchers are developing novel drug delivery systems to enhance the bioavailability and stability of flavonoids. mdpi.compublisherspanel.comnih.govresearchgate.netnih.gov Nanotechnology-based approaches, such as encapsulating flavonoids in liposomes, solid lipid nanoparticles, polymeric nanoparticles, and micelles, have shown promise in improving solubility, enhancing absorption, protecting against degradation, and enabling targeted delivery. mdpi.comnih.gov These nanoformulations can lead to increased bioavailability and potentially improved therapeutic outcomes. mdpi.comnih.govnih.gov

Precision Medicine Approaches for Flavanol Applications

Precision medicine aims to tailor medical treatment to the individual characteristics of each patient. In the context of flavanols, a precision medicine approach could involve identifying individuals who are most likely to benefit from flavanol-based interventions based on their genetic makeup, lifestyle, and specific disease characteristics. researchgate.netresearchgate.netpolyphenols-site.com

Individual variability in response to flavonoids has been observed, which may be influenced by factors such as genetics, age, sex, diet, and existing health conditions. researchgate.net Understanding these individual differences is crucial for optimizing the use of flavanols for health promotion and disease prevention. researchgate.net Future research may focus on identifying biomarkers that predict an individual's response to specific flavanols or developing personalized dietary or supplementation recommendations. researchgate.netresearchgate.net Precision medicine approaches could also involve combining flavanols with conventional therapies or targeting specific molecular pathways based on a patient's disease profile. nih.govpolyphenols-site.com

Exploration of Novel 4-Flavanol Derivatives and Their Pharmacological Profiles

The exploration of novel this compound derivatives is an active area of research aimed at developing compounds with improved potency, bioavailability, and targeted activity. By modifying the chemical structure of 4-flavanols, researchers can potentially enhance their pharmacological properties and overcome limitations associated with the parent compound.

Synthetic modification of flavonoids, including potential modifications to the this compound structure, can involve altering functional groups or incorporating new moieties to optimize their chemical and biological characteristics. jocpr.com For example, adding electron-donating groups can enhance antioxidant activity, while alkylation or acylation of hydroxyl groups can increase lipophilicity, potentially improving cellular absorption and bioavailability. jocpr.com Modifications to the C-ring, which is crucial for the antioxidant activity of flavonoids, are also being explored. jocpr.com

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying 4-Flavanol in natural extracts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for quantification due to its sensitivity to phenolic compounds like this compound . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) is critical for structural elucidation, particularly to differentiate this compound from stereoisomers. Validation requires calibration with pure standards and reproducibility testing across multiple solvent systems .

Q. How does this compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should employ controlled degradation experiments. For example, incubate this compound in buffers at pH 2–12 and temperatures of 25–80°C, then monitor degradation kinetics via HPLC. Oxidative stability can be assessed using radical-scavenging assays (e.g., DPPH or ABTS) under varying oxygen concentrations .

Q. What are the challenges in isolating this compound from complex plant matrices?

  • Methodological Answer : Co-extraction of tannins, polysaccharides, and other flavonoids can interfere with purity. Fractional liquid-liquid extraction (e.g., ethyl acetate/water partitioning) and solid-phase extraction (SPE) with C18 columns are effective for preliminary purification. Confirm purity via thin-layer chromatography (TLC) or HPLC-DAD .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Controlled Variables : Standardize cell culture conditions (e.g., oxygen levels, ROS probes) and use isogenic cell lines to minimize genetic variability.
  • Dose-Response Curves : Test this compound across a wide concentration range (nM to mM) to identify threshold effects.
  • Mechanistic Studies : Pair antioxidant assays (e.g., ORAC) with transcriptomic analysis (e.g., Nrf2 pathway activation) to contextualize dual effects .

Q. What experimental strategies are recommended for studying this compound’s interactions with proteins (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (KdK_d).
  • Structural Insights : Perform X-ray crystallography or molecular docking simulations with resolved protein structures (e.g., PDB databases).
  • Functional Assays : Couple binding data with enzymatic inhibition/activation assays (e.g., cytochrome P450 isoforms) to validate biological relevance .

Q. How should researchers address variability in this compound content across plant species or tissues?

  • Methodological Answer :

  • Source Standardization : Collect plant material from controlled growth environments (e.g., standardized soil, light, and irrigation).
  • Metabolomic Profiling : Use LC-MS/MS to compare this compound levels with co-occurring metabolites (e.g., proanthocyanidins) and correlate with genetic or environmental factors .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in vitro?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} or IC50_{50} values.
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify correlations between bioactivity and structural features (e.g., hydroxylation patterns) .

Q. How can researchers validate the specificity of this compound’s observed effects in complex biological systems?

  • Methodological Answer :

  • Knockout/Knockdown Models : Use CRISPR/Cas9-edited cell lines lacking target receptors (e.g., estrogen receptor-β).
  • Isotopic Labeling : Synthesize 13^{13}C-labeled this compound to track metabolic fate via isotope-ratio mass spectrometry .

Table: Common Pitfalls in this compound Research

IssueSolutionReferences
Oxidative degradation during extraction Use nitrogen-purged solvents and amber glassware.
Matrix interference in bioassays Include blank controls and pre-incubate samples with scavengers (e.g., catalase).
Low bioavailability in in vivo models Administer via nanoencapsulation (e.g., liposomes).

Key Considerations for Research Design

  • Reproducibility : Replicate experiments across ≥3 independent batches and report mean ± SEM .
  • Ethical Compliance : For in vivo studies, obtain institutional animal care committee approval and adhere to ARRIVE guidelines .
  • Data Transparency : Deposit raw spectra, chromatograms, and statistical outputs in open-access repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.